molecular formula C22H25FN4S B11969328 4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11969328
M. Wt: 396.5 g/mol
InChI Key: JWXYOWBUMUDXNB-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a unique combination of functional groups, including a fluorobenzylidene hydrazine moiety and a tetrahydrobenzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves a multi-step process:

    Formation of the Fluorobenzylidene Hydrazine Intermediate: This step involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the fluorobenzylidene hydrazine intermediate.

    Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with 2-methylbutan-2-amine and a suitable thiophene derivative under reflux conditions to form the tetrahydrobenzothieno pyrimidine core.

    Final Assembly: The final step involves the coupling of the fluorobenzylidene hydrazine intermediate with the tetrahydrobenzothieno pyrimidine core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azine derivatives.

    Reduction: Reduction reactions can target the fluorobenzylidene group, converting it to a fluorobenzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom of the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of azine derivatives.

    Reduction: Formation of fluorobenzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Research is ongoing to evaluate its efficacy and safety in treating various diseases, including cancer and infectious diseases.

Industry

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The fluorobenzylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. Additionally, the tetrahydrobenzothieno pyrimidine core can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
  • 2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-4,6-dimethylfuro[2,3-d]pyrimidine

Uniqueness

The uniqueness of 4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine lies in its combination of a fluorobenzylidene hydrazine moiety with a tetrahydrobenzothieno pyrimidine core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H25FN4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H25FN4S/c1-4-22(2,3)15-7-10-18-17(11-15)19-20(24-13-25-21(19)28-18)27-26-12-14-5-8-16(23)9-6-14/h5-6,8-9,12-13,15H,4,7,10-11H2,1-3H3,(H,24,25,27)/b26-12+

InChI Key

JWXYOWBUMUDXNB-RPPGKUMJSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.